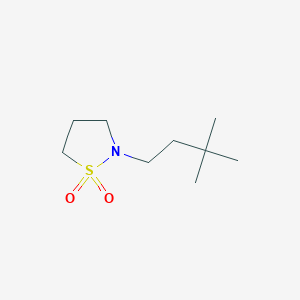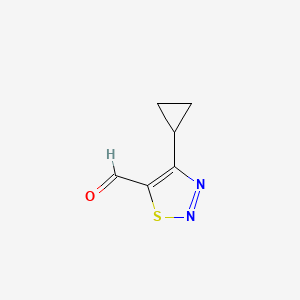
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide, also known as DMTB-TDO or DB-TDO, is a chemical compound that belongs to the class of thiazolidine dioxides. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to have potential as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a plant growth regulator and as a pesticide. In materials science, it has been studied for its potential as a polymer stabilizer and as a flame retardant.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and the growth of cancer cells. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. It has also been shown to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is its high purity and ease of synthesis. It is also relatively stable and has low toxicity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of interest is its potential as a pesticide and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesemethoden
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide can be synthesized by reacting 3,3-dimethyl-1-butene with thioacetic acid in the presence of hydrogen peroxide. The reaction is carried out under mild conditions and yields a high purity product. The yield of the reaction is around 70%, and the reaction time is approximately 3 hours.
Eigenschaften
IUPAC Name |
2-(3,3-dimethylbutyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)5-7-10-6-4-8-13(10,11)12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAJYLILKHQWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)



![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)


![N~1~-(4-fluorophenyl)-2-{4-oxo-1-phenyl-8-[(E)-3-phenyl-2-propenoyl]-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B7549583.png)